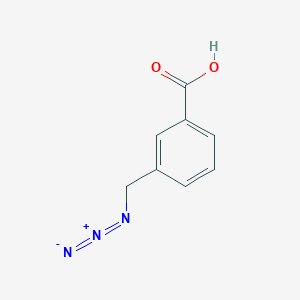

3-(Azidomethyl)benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

There is limited information available on the synthesis of 3-(Azidomethyl)benzoic acid. A related study discusses the conformational polymorphism of 3-(azidomethyl)benzoic acid . The study suggests that the azidomethyl group could be a source of conformational polymorphism, which might have implications in the design of solid-state reactions .Wissenschaftliche Forschungsanwendungen

Conformational Polymorphism Study

- Scientific Field: Crystal Engineering and Computational Analysis .

- Application Summary: 3-(Azidomethyl)benzoic acid is used in the study of conformational polymorphism, which is a subtype of polymorphism where unique crystal structures result from different conformers of a molecule .

- Methods of Application: The study involves crystal structure analysis and computational evaluations. The azidomethyl group is highlighted as a source of conformational polymorphism . Frequency calculations were also conducted on the unrestricted optimizations to ensure a local minimum .

- Results: Three conformational polymorphs of 3-(Azidomethyl)benzoic acid are reported. All three structures maintain similar carboxylic acid dimers and π–π stacking .

Corrosion Inhibition

- Scientific Field: Material Science and Corrosion Engineering .

- Application Summary: Benzoic acid derivatives, including 3-(Azidomethyl)benzoic acid, are studied for their potential as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

- Methods of Application: The study uses weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis . Quantum chemical calculations and Monte Carlo simulations are also used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .

- Results: The inhibition efficiency of these inhibitors increased with the increase in concentration. The order of inhibition efficiency was found to be 3,4-dihydroxybenzoic acid > para-hydroxybenzoic acid > benzoic acid .

Covalent Surface Functionalization of Carbon Nanostructures

- Scientific Field: Material Science and Nanotechnology .

- Application Summary: 3-(Azidomethyl)benzoic acid is used in the covalent surface functionalization of carbon nanostructures . This process is crucial for enhancing the properties of carbon-based materials and expanding their applications .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .

- Results: The outcomes of this application are not specified in the available resources .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(azidomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-5-6-2-1-3-7(4-6)8(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRRDHYXBMYXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azidomethyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.